molecular formula C6H7N5O B2594023 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole CAS No. 890095-24-6

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole

Cat. No.: B2594023
CAS No.: 890095-24-6
M. Wt: 165.156
InChI Key: ISGLRUWTNKBGBM-UHFFFAOYSA-N
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Description

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isocyanate under reflux conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole has been studied for various applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Studied for their antimicrobial activities.

Uniqueness

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole is unique due to the presence of both triazole and oxadiazole rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-5(11-12-10-3)6-7-4(2)8-9-6/h1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGLRUWTNKBGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=NNC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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